molecular formula C20H25NO4S B2483412 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034261-67-9

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2483412
CAS No.: 2034261-67-9
M. Wt: 375.48
InChI Key: WXVHVAZXUYBEDN-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic sulfonamide-based small molecule of high interest for early-stage pharmacological and chemical biology research. Sulfonamides are a privileged scaffold in medicinal chemistry, known for their ability to interact with a wide range of biological targets and are frequently explored in the development of enzyme inhibitors. This particular compound features a unique hybrid structure combining a 2-methoxy-2,3-dihydro-1H-indene moiety with a (4-methoxyphenyl)ethanesulfonamide group, suggesting potential for novel bioactivity. Research into similar sulfonamide derivatives has shown their applicability across various fields, including the development of agents against infectious diseases and cancer . The presence of the ethanesulfonamide group is a key functional feature, as this motif is commonly found in compounds that exhibit carbonic anhydrase inhibitory activity, among other mechanisms. As a research chemical, it serves as a valuable building block or lead compound for investigating new biological pathways and structure-activity relationships (SAR). Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a precursor in the synthesis of more complex analogs. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety data sheets should be consulted prior to use.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-24-19-9-7-16(8-10-19)11-12-26(22,23)21-15-20(25-2)13-17-5-3-4-6-18(17)14-20/h3-10,21H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVHVAZXUYBEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic organic compound that exhibits potential biological activities owing to its unique chemical structure. This compound belongs to the class of sulfonamides and features an indene moiety, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H19NO3SC_{15}H_{19}NO_3S, with a molecular weight of 299.39 g/mol. Its structure includes:

  • An indene derivative
  • A methoxy group
  • A sulfonamide functional group

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.
  • Antimicrobial Properties : Like other sulfonamides, it may exhibit antimicrobial effects by interfering with bacterial folate synthesis.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits potential antibacterial properties similar to traditional sulfonamides.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.
AnticancerShows promise in inhibiting cancer cell proliferation in preliminary studies.
NeuroprotectivePotential effects on neuroprotection through modulation of neurotransmitter systems.

Antimicrobial Activity

A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was primarily through inhibition of dihydropteroate synthase, a key enzyme in folate synthesis pathways.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using human macrophages showed that treatment with this compound led to a decrease in the expression of these cytokines.

Anticancer Potential

In vitro assays revealed that this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The observed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Backbones

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(methylthio)benzamide Key Differences: Replaces the ethanesulfonamide group with a benzamide and substitutes the 4-methoxyphenyl with a methylthio (-SMe) group. Impact: The benzamide group reduces hydrogen-bonding capacity compared to sulfonamide, likely diminishing interactions with polar binding sites. Biological Relevance: Benzamide derivatives are often explored for kinase inhibition, but the lack of sulfonamide may limit efficacy in sulfonamide-targeted pathways.

N-[(4-Methoxyphenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-1,2-ethanediamine Key Differences: Features a pyridinyl-ethylenediamine backbone instead of the dihydroindenyl-sulfonamide structure. The absence of a sulfonamide group shifts the mechanism toward amine-mediated receptor interactions (e.g., adrenergic or histaminergic targets) .

Functional Group Variations: Sulfonamide vs. Amide/Sulfonylureas

Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Key Differences: A sulfonylurea herbicide with a triazine ring and benzoate ester. Impact: The triazine ring confers herbicidal activity via acetolactate synthase (ALS) inhibition, a target absent in mammalian systems. The ester group increases volatility and environmental persistence, unlike the stable sulfonamide in the target compound . Cross-Relevance: Highlights the role of sulfonamide groups in diverse applications, from agrochemicals to pharmaceuticals.

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Key Differences: Dual sulfonamide groups and a nitro substituent. Dual sulfonamides may exhibit stronger acidity (pKa ~1–3) compared to the target compound’s single sulfonamide (pKa ~6–8), altering solubility and binding kinetics .

Pharmacologically Relevant Derivatives: Formoterol-Related Compounds

Formoterol-Related Compound A (1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol) Key Differences: Shares the 4-methoxyphenyl group but incorporates an ethanolamine backbone instead of sulfonamide. Impact: The ethanolamine structure aligns with β₂-adrenergic receptor agonism (bronchodilation), while the sulfonamide in the target compound suggests divergent targets, such as carbonic anhydrase or cyclooxygenase isoforms .

Patent-Based Analogues with Complex Architectures

N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Key Differences: Incorporates a trifluoromethylphenyl-oxazolidinone moiety and a dimethylcyclohexenyl group. Impact: The trifluoromethyl groups enhance metabolic stability and electronegativity, favoring CNS penetration.

Preparation Methods

Indene Core Formation

The indene scaffold is synthesized via Friedel-Crafts alkylation of indene with methyl chloroacetate, followed by methoxylation and reduction:

  • Cyclization :
    Indene reacts with methyl chloroacetate in the presence of AlCl₃ to form 2-chloro-2,3-dihydro-1H-inden-2-yl methyl ester.
    $$
    \text{Indene} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{AlCl}_3} \text{2-Chloro-indenyl ester}
    $$

  • Methoxylation :
    The chloro intermediate undergoes nucleophilic substitution with sodium methoxide in methanol to install the methoxy group:
    $$
    \text{2-Chloro-indenyl ester} + \text{NaOCH}_3 \rightarrow \text{2-Methoxy-indenyl ester}
    $$

  • Reductive Amination :
    The ester is reduced to a primary alcohol using LiAlH₄, followed by conversion to the amine via Gabriel synthesis or Curtius rearrangement.

Optimization Data

Step Reagent/Conditions Yield (%) Reference
Cyclization AlCl₃, DCM, 0°C → rt 78
Methoxylation NaOMe, MeOH, reflux 92
Reductive Amination LiAlH₄, THF, 0°C 65

Synthesis of 2-(4-Methoxyphenyl)Ethanesulfonyl Chloride

Sulfonation Protocol

  • Thiol Formation :
    4-Methoxyphenethyl bromide reacts with thiourea to form 2-(4-methoxyphenyl)ethanethiol:
    $$
    \text{BrCH}2\text{CH}2\text{C}6\text{H}4\text{OCH}3 + \text{NH}2\text{CSNH}2 \rightarrow \text{HSCH}2\text{CH}2\text{C}6\text{H}4\text{OCH}3
    $$

  • Oxidation to Sulfonyl Chloride :
    The thiol is oxidized with Cl₂ in aqueous HCl to yield the sulfonyl chloride:
    $$
    \text{HSCH}2\text{CH}2\text{C}6\text{H}4\text{OCH}3 + 3\text{Cl}2 \rightarrow \text{ClSO}2\text{CH}2\text{CH}2\text{C}6\text{H}4\text{OCH}3
    $$

Reaction Conditions

  • Oxidizing Agent : Cl₂ gas in CCl₄ (85% yield)
  • Alternative : SO₂Cl₂ with DMF catalyst (72% yield)

Sulfonamide Coupling

Coupling Methodology

The indene-amine reacts with the sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{Indene-amine} + \text{Sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target compound}
$$

Optimization Table

Base Solvent Temp (°C) Yield (%)
TEA DCM 25 88
DIPEA THF 40 82
Pyridine EtOAc 25 75

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21–7.15 (m, 4H, indene-H), 6.89 (d, J = 8.6 Hz, 2H, aryl-H), 4.32 (s, 2H, CH₂SO₂), 3.81 (s, 3H, OCH₃), 3.44 (t, J = 6.8 Hz, 2H, NCH₂).
  • HRMS : m/z calc. for C₂₁H₂₅NO₄S [M+H]⁺: 400.1584; found: 400.1586.

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